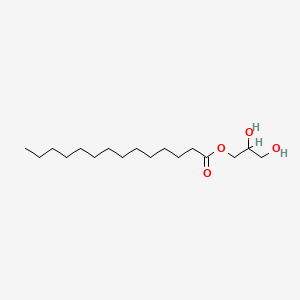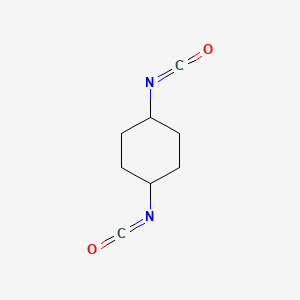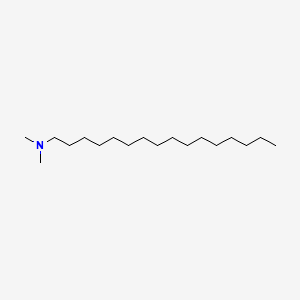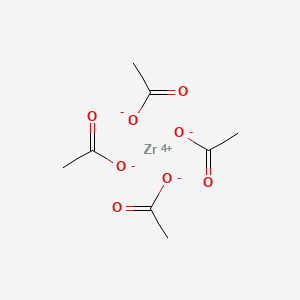
2,3-Dihydroxypropyl tetradecanoate
説明
2,3-Dihydroxypropyl tetradecanoate, also known as Monomyristin or Glyceryl myristate, is a monoacylglyceride . It shows high antibacterial and antifungal activities . The molecular weight of this compound is 302.45 and its molecular formula is C17H34O4 .
Synthesis Analysis
The synthesis of tetradecanoic acid enriched with "C at carbons 1,3, or 6 is described . The label at the carbonyl carbon was introduced by treating l-bromotridecane with KI’CN (90% enriched) to form the "C-labeled nitrile, which upon hydrolysis yielded the desired acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C17H34O4 . The structure is also available as a 2D Mol file .科学的研究の応用
Enzyme Inhibition and Antioxidant Activities
2,3-Dihydroxypropyl tetradecanoate and related compounds demonstrate significant biological activities, including antioxidant, antielastase, and antiurease effects. These properties are influenced by the position of the hydroxy group in the tetradecanoic acid isomers. This finding suggests potential applications in agriculture, pharmacy, and cosmetic industries (Sokmen et al., 2014).
Fatty Acid Composition Analysis
Research involving the isolation and identification of fatty acids, including this compound, from floating residues in industrial processes has been conducted. This study is significant for understanding the composition of waste products and their potential reusability or environmental impact (Xu Zu-hong, 2001).
Synthesis of Mono-hydroxy Tetradecanoic Acids
Research on the asymmetric synthesis of monohydroxy tetradecanoic acids, including this compound, has been conducted. These studies are crucial for developing methodologies for producing specific isomers of fatty acids with potential applications in various industries (Hasdemir & Yusufoglu, 2004).
Catalysis in Chemical Reactions
Studies have explored the use of this compound in catalyzing specific chemical reactions, such as the Suzuki reaction. This indicates its potential as a catalyst in organic synthesis, contributing to the development of more efficient and sustainable chemical processes (Jiayi Wang et al., 2011).
Biochemical Studies
This compound has been used in biochemical studies to investigate enzymatic processes. This includes its use as a probe to understand the mechanism of enzymatic transformations in fatty acids, providing insights into biological processes at the molecular level (Rodríguez et al., 2001).
Biotechnological Applications
Research in biotechnology has utilized this compound in the production of valuable chemicals, highlighting its role in the synthesis of medium-chain-length hydroxyalkanoic acids. This is significant for the production of precursors for various value-added chemicals (Chung et al., 2013).
Cytotoxic Effects in Medical Research
Studies have also explored the cytotoxic effects of compounds including this compound, suggesting potential applications in medical research, particularly in the development of treatments for various cancers (El-Halawany et al., 2019).
Material Science and Engineering
In material science, this compound has been used in the synthesis of polymers and composites with specific properties. This includes the development of sorbents for ion extraction and materials with hierarchical porosity, indicating its importance in creating advanced materials for various applications (Nesterov et al., 2013; Brandhuber et al., 2005).
Safety and Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . Following ingestion, the mouth should be rinsed with water. Do not induce vomiting. Never give anything by mouth to an unconscious person .
特性
IUPAC Name |
2,3-dihydroxypropyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBSHORRWZKAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042454 | |
| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-68-4, 27214-38-6, 75685-84-6 | |
| Record name | 1-Monomyristin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monomyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerol monomyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Monomyristin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol monomyristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMJ2192F1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![11-Piperazin-1-yldibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B3429604.png)









